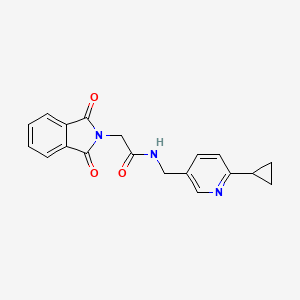

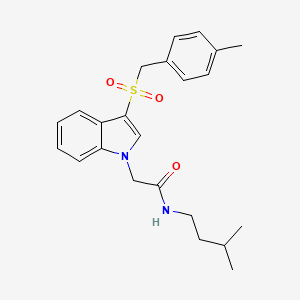

![molecular formula C12H10N2OS2 B2565910 2-[5-(2-丙炔基硫代)-1,3,4-恶二唑-2-基]苯硫代甲酯 CAS No. 339015-34-8](/img/structure/B2565910.png)

2-[5-(2-丙炔基硫代)-1,3,4-恶二唑-2-基]苯硫代甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide is a compound that falls within the class of 1,3,4-oxadiazole derivatives. These compounds are of significant interest due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole compounds is well-represented and is known for its potential in antimicrobial and hemolytic applications, as well as its interactions with various enzymes .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves multi-step reactions starting from basic organic acids or esters, proceeding through hydrazides, and culminating in the formation of the oxadiazole ring. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further conversions to yield the target compounds . Another synthesis pathway involves the conversion of benzoic acid into various intermediates before reacting with 2-bromoacetamide to produce the final oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is typically elucidated using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the substitution patterns on the oxadiazole ring. For example, the structure of N-substituted derivatives was confirmed through 1H-NMR, IR, and mass spectral data . Similarly, the structure of other synthesized compounds in this class was determined using the same spectroscopic methods .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and the surrounding functional groups. These compounds can undergo further chemical transformations, such as the formation of symmetrical disulfides through a domino reaction catalyzed by nickel chloride . The reactivity of these compounds is also explored in biological contexts, such as their inhibition of enzymes like butyrylcholinesterase, where molecular docking studies can reveal the binding affinity and orientation within the enzyme's active site .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be investigated through experimental techniques and theoretical calculations. For instance, the non-linear optical behaviors, dipole moment, polarizability, and hyperpolarizability values of related compounds have been examined using density functional theory (DFT) . These properties are crucial for understanding the compound's behavior in various environments and can influence their biological activity and potential applications.

科学研究应用

缓蚀

1,3,4-恶二唑衍生物,包括与 2-[5-(2-丙炔基硫代)-1,3,4-恶二唑-2-基]苯硫代甲酯 结构相关的化合物,已被合成并研究了它们的缓蚀性能。例如,MBIMOT、EBIMOT 和 PBIMOT 等衍生物对硫酸中的低碳钢表现出显着的缓蚀能力。这些研究使用重量分析、电化学、SEM 和计算方法进行,揭示了金属表面形成保护层,并基于朗缪尔吸附等温线、热力学和动力学参数提出了混合物理吸附和化学吸附机制 (Ammal, Prajila & Joseph, 2018)。

分子结构和生物活性

1,3,4-恶二唑衍生物的分子结构已经通过各种光谱方法阐明,并且已经评估了它们的生物活性,包括抗氧化和抗菌特性。例如,2-苯基-1-(5-硫代亚甲基-4,5-二氢-1,3,4-恶二唑-2-基)乙烯基]苯甲酰胺等化合物对金黄色葡萄球菌表现出良好的抗菌活性,而其他化合物则表现出有效的抗氧化活性。通过 Hirshfeld 表面分析强调了分子间氢键的重要性以及各种相互接触对这些化合物的稳定性和活性的贡献 (Karanth 等,2019)。

药理潜力

在药理学领域,1,3,4-恶二唑及其相关衍生物已被评估用于多种活性,包括毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用。已针对 EGFR、微管蛋白、COX-2 和 5-LOX 等靶标测试了化合物,显示出不同程度的结合和抑制作用。这些研究提供了对这些化合物潜在治疗应用的见解 (Faheem, 2018)。

属性

IUPAC Name |

2-(2-methylsulfanylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS2/c1-3-8-17-12-14-13-11(15-12)9-6-4-5-7-10(9)16-2/h1,4-7H,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRAHSREMPGVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)SCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)

![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)

![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)

![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)

![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)

![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)